3-Tert-butoxy-3-oxopropylzinc bromide
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Overview
Description
3-Tert-butoxy-3-oxopropylzinc bromide is an organozinc compound widely used in organic synthesis. It is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the construction of complex organic molecules. The compound has the molecular formula C7H13BrO2Zn and a molecular weight of 274.45 g/mol .
Preparation Methods
3-Tert-butoxy-3-oxopropylzinc bromide is typically prepared through the reaction of tert-butyl 3-bromopropionate with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions involve refluxing the mixture for several hours until the desired product is formed .
Chemical Reactions Analysis
3-Tert-butoxy-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Addition Reactions: The compound can add to carbonyl compounds to form β-hydroxy esters.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include esters, ketones, and alcohols .
Scientific Research Applications
3-Tert-butoxy-3-oxopropylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is employed in the preparation of conducting polymers and other advanced materials.
Medicinal Chemistry: It is utilized in the synthesis of bioactive compounds and drug intermediates.
Industrial Chemistry: The compound is used in the large-scale production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-3-oxopropylzinc bromide involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. The zinc atom coordinates with the carbonyl group, facilitating the addition or substitution reactions. The molecular targets include carbonyl compounds, halides, and other electrophiles .
Comparison with Similar Compounds
3-Tert-butoxy-3-oxopropylzinc bromide can be compared with other organozinc compounds such as:
3-Ethoxy-3-oxopropylzinc bromide: Similar in structure but with an ethoxy group instead of a tert-butoxy group.
3-Methoxy-3-oxopropylzinc bromide: Contains a methoxy group instead of a tert-butoxy group.
3-Isopropoxy-3-oxopropylzinc bromide: Features an isopropoxy group instead of a tert-butoxy group.
The uniqueness of this compound lies in its tert-butoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various reactions .
Properties
Molecular Formula |
C7H13BrO2Zn |
---|---|
Molecular Weight |
274.5 g/mol |
IUPAC Name |
zinc;tert-butyl propanoate;bromide |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
QMJPAQDSXTXQRB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)C[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
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